(4-Fluorophenoxy)acetyl chloride
Overview
Description
The compound "(4-Fluorophenoxy)acetyl chloride" is a chemical reagent that is related to various research areas, including the synthesis of fluorescent reagents, activating agents for covalent attachment of biologicals, and the creation of novel compounds with potential pharmaceutical applications. It is structurally related to compounds such as (2-naphthoxy)acetyl chloride, which has been used as a fluorescent reagent for analytical derivatization in chromatography , and 4-fluorobenzenesulfonyl chloride, which is an activating agent for the covalent attachment of biologicals to solid supports .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . Additionally, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods provide insights into the potential synthesis routes for "this compound" by analogy.
Molecular Structure Analysis
The molecular structure of a related compound, 2-(4-fluorophenoxy) acetic acid, has been elucidated, showing that it crystallizes in the monoclinic crystal system with specific space group parameters . This information can be used to infer the structural characteristics of "this compound," considering the similarities in the phenoxy moiety of the compounds.
Chemical Reactions Analysis
While specific reactions of "this compound" are not detailed in the provided papers, the reactivity of acetyl chloride derivatives can be inferred from studies on similar compounds. Acetyl chloride itself is known to be a versatile reagent for the synthesis of various phosphonic acid derivatives . This suggests that "this compound" could also be used in similar synthetic applications, leveraging its acyl chloride functionality.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be partially deduced from the properties of related compounds. For instance, the crystal data for 2-(4-fluorophenoxy) acetic acid provides insights into the density and crystallographic parameters that could be similar for "this compound" . The presence of the fluorine atom is likely to influence the electron-withdrawing properties of the compound, as seen in 4-fluorobenzenesulfonyl chloride , which could affect its reactivity and stability.
Scientific Research Applications
Synthesis of Acebutolol : A study described a new process for the synthesis of Acebutolol, a β1-adrenoceptor blocking agent, which involved the use of 4-aminophenol through several steps including acetylation, Fries rearrangement, and hydrolysis. This new route simplified the process and increased the overall yield to 51.5% (Wang Xiao-zhong, 2004).
Antioxidant and Antinociceptive Activities : Another research synthesized novel phenoxy acetyl carboxamides and evaluated them for antioxidant and antinociceptive activities. The study found that certain compounds showed significant antioxidant and antinociceptive activities, suggesting potential for therapeutic applications (R. Manjusha et al., 2022).
Synthesis of 4-Fluorocatechol : Research on the synthesis of 4-Fluorocatechol, an important intermediate for medicine, was conducted. The study detailed a method involving esterification, rearrangement, and oxidation, achieving an overall yield of 45.4% (Ling Yong, 2006).
Activation of Hydroxyl Groups in Polymers : A study found that 4-fluorobenzenesulfonyl chloride is an excellent activating agent for covalent attachment of biologicals to solid supports. This research presented potential therapeutic applications in bioselective separation (Y. A. Chang et al., 1992).
Synthesis of Organophosphorus Compounds : Acetyl chloride was successfully used in synthesizing aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, key intermediates in the synthesis of phosphonopeptide with a P-N bond (C. Yuan et al., 1991).
Safety and Hazards
“(4-Fluorophenoxy)acetyl chloride” is a highly reactive compound and should be handled with caution. Exposure to moist air or water can lead to the release of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It’s also important to note that containers may explode when heated .
Mechanism of Action
Target of Action
Similar compounds such as coumarin derivatives have been known to target enzymes like aromatase
Biochemical Pathways
It’s worth noting that acetyl-coa, a related compound, is a key player in various biochemical pathways, including the biosynthesis of amino acids and fatty acids .
Pharmacokinetics
The compound has been reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w, is around 1.55 , which could influence its distribution and bioavailability.
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cell lines .
properties
IUPAC Name |
2-(4-fluorophenoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMNADZORCTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374635 | |
Record name | (4-Fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405-78-7 | |
Record name | (4-Fluorophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 405-78-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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